Cas no 1806514-92-0 (1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one)

1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one
-
- インチ: 1S/C9H7BrClIO/c1-5(13)9(11)6-3-2-4-7(12)8(6)10/h2-4,9H,1H3
- InChIKey: SRWJNISSLQPEED-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1Br)C(C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014545-500mg |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A013014545-250mg |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A013014545-1g |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-oneに関する追加情報
Recent Advances in the Study of 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one (CAS: 1806514-92-0)
The compound 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one (CAS: 1806514-92-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This halogen-rich aromatic ketone serves as a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Recent studies have focused on its role as a building block for targeted covalent inhibitors, leveraging its reactive α-chloroketone moiety for selective protein modification.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 1806514-92-0 as a key intermediate to synthesize irreversible inhibitors showing remarkable selectivity and potency against BTK, with IC50 values in the low nanomolar range. The 2-bromo-3-iodo substitution pattern proved particularly valuable for subsequent palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
Structural analysis through X-ray crystallography revealed that derivatives of 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one form stable covalent bonds with cysteine residues in the ATP-binding pocket of target kinases. This mechanism of action has shown promise in overcoming resistance mutations that frequently emerge with non-covalent inhibitors. The compound's unique halogen pattern also facilitates radioiodination, opening possibilities for developing theranostic agents in oncology applications.
Recent synthetic methodology developments have significantly improved the production efficiency of 1806514-92-0. A 2024 report in Organic Process Research & Development described an optimized two-step synthesis from commercially available 2-bromo-3-iodobenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in scaling up production while maintaining the compound's stability, which is crucial for its application in pharmaceutical development.
Emerging applications extend beyond kinase inhibition, with preliminary studies suggesting potential in antimicrobial development. The compound's reactive α-chloroketone group has shown activity against drug-resistant bacterial strains when incorporated into specific molecular frameworks. However, further research is needed to evaluate its therapeutic potential in this area and to fully characterize its pharmacological properties and safety profile.
Future research directions for 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one include exploration of its utility in PROTAC (proteolysis targeting chimera) development and further optimization of its physicochemical properties for improved drug-like characteristics. The compound's unique combination of halogen atoms and reactive functionality positions it as a valuable tool in chemical biology and medicinal chemistry research for years to come.
1806514-92-0 (1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one) 関連製品
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))